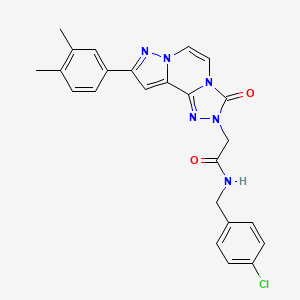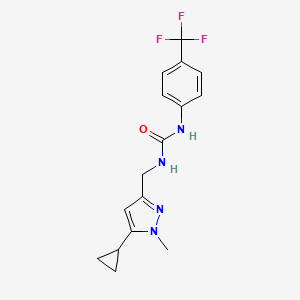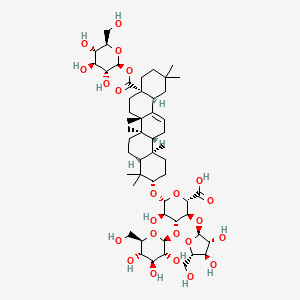![molecular formula C22H18Cl2N2O3 B2632849 N-[5-acetyl-1-[(4-chlorophenyl)methyl]-6-methyl-2-oxopyridin-3-yl]-4-chlorobenzamide CAS No. 338774-98-4](/img/structure/B2632849.png)
N-[5-acetyl-1-[(4-chlorophenyl)methyl]-6-methyl-2-oxopyridin-3-yl]-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial and Anticancer Activities
Synthesis and Biological Screening : Compounds with chlorophenyl and methylpyridin moieties have been synthesized and screened for biological activity against bacteria and fungi. Some exhibited moderate activity, suggesting potential antimicrobial applications (V.V.Bhuva et al., 2009).
Anticancer and Antimicrobial Agents : Research into compounds incorporating chlorophenyl and oxazole, pyrazoline, and pyridine heterocycles showed anticancer activity against a panel of 60 cancer cell lines and displayed significant in vitro antibacterial and antifungal activities. This highlights the therapeutic potential of such compounds (Kanubhai D. Katariya et al., 2021).
Antitumor Activities : A study synthesized glycosylated nicotinonitriles, including a 4-chlorophenyl moiety, and evaluated them for antitumor and antibacterial effects. The presence of glycosylated structures might suggest potential for selective targeting in cancer therapies (H. El‐Sayed et al., 2011).
Agricultural Applications
- Insecticidal Activity : Pyridine derivatives, including compounds with chlorophenyl groups, were synthesized and tested against the cowpea aphid, showing significant insecticidal activity. This suggests potential applications in agricultural pest management (E. A. Bakhite et al., 2014).
Enzyme Inhibition
- Lipase and α-Glucosidase Inhibition : A study involving the synthesis of heterocyclic compounds derived from chlorophenyl and triazol moieties showed significant inhibition of lipase and α-glucosidase enzymes. Such compounds could have potential applications in treating conditions like obesity and diabetes by modulating metabolic enzymes (O. Bekircan et al., 2015).
properties
IUPAC Name |
N-[5-acetyl-1-[(4-chlorophenyl)methyl]-6-methyl-2-oxopyridin-3-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O3/c1-13-19(14(2)27)11-20(25-21(28)16-5-9-18(24)10-6-16)22(29)26(13)12-15-3-7-17(23)8-4-15/h3-11H,12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVUVXKJGKVZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-acetyl-1-[(4-chlorophenyl)methyl]-6-methyl-2-oxopyridin-3-yl]-4-chlorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2632767.png)


![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2632772.png)

![3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2632778.png)
![N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2,3-dicarboxamide](/img/structure/B2632780.png)



![3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide](/img/structure/B2632785.png)
![N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B2632787.png)
